2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine
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Overview
Description
2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with an aminopentyl side chain. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the aminopentyl side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the imidazo[4,5-b]pyridine core. The aminopentyl side chain can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in cooked meats and potential carcinogenic properties.
Thiazolo[4,5-b]pyridines: Exhibits a broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties.
Uniqueness
2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific aminopentyl side chain, which may confer distinct biological activities and therapeutic potential compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
2-(5-aminopentyl)-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C11H17N5/c12-7-3-1-2-4-10-14-8-5-6-9(13)15-11(8)16-10/h5-6H,1-4,7,12H2,(H3,13,14,15,16) |
InChI Key |
ZFPHIPBOQRYEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)CCCCCN)N |
Origin of Product |
United States |
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